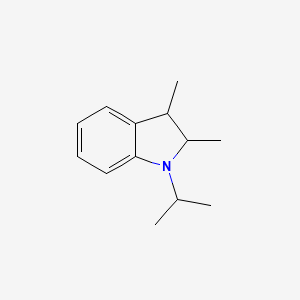![molecular formula C7H13ClO2Si B12560519 Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate CAS No. 143308-31-0](/img/structure/B12560519.png)
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is an organosilicon compound with the molecular formula C7H13ClO2Si. This compound is characterized by the presence of a chloro(dimethyl)silyl group attached to a prop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate typically involves the reaction of ethyl prop-2-enoate with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Hydrolysis: The silyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used, and the reactions are carried out in non-polar solvents like dichloromethane or chloroform.
Major Products Formed
Substitution Reactions: Products include ethyl 3-[substituted(dimethyl)silyl]prop-2-enoates.
Addition Reactions: Products include ethyl 3-[chloro(dimethyl)silyl]-2-bromo-propanoate or ethyl 3-[chloro(dimethyl)silyl]-2-chloropropanoate.
Hydrolysis: The major product is ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules to study their structure and function.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate involves the reactivity of the chloro(dimethyl)silyl group and the prop-2-enoate moiety. The chloro group can undergo nucleophilic substitution, while the double bond in the prop-2-enoate moiety can participate in addition reactions. The silyl group can also be hydrolyzed to form silanols, which can further react to form siloxanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-[hydroxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[methoxy(dimethyl)silyl]prop-2-enoate
- Ethyl 3-[ethoxy(dimethyl)silyl]prop-2-enoate
Uniqueness
Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate is unique due to the presence of the chloro group, which makes it highly reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
143308-31-0 |
|---|---|
Molekularformel |
C7H13ClO2Si |
Molekulargewicht |
192.71 g/mol |
IUPAC-Name |
ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C7H13ClO2Si/c1-4-10-7(9)5-6-11(2,3)8/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
YMWUDOCECLTRIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C[Si](C)(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


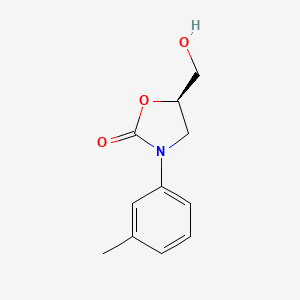
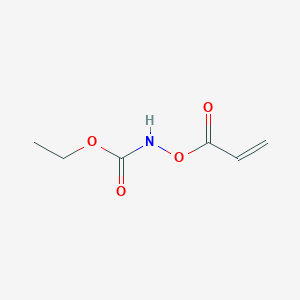
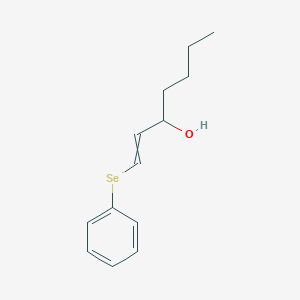
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
![[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate](/img/structure/B12560464.png)
![4-Methoxy-2-[(E)-phenyldiazenyl]pyridine](/img/structure/B12560466.png)
![tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane](/img/structure/B12560476.png)
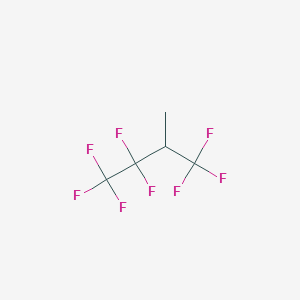
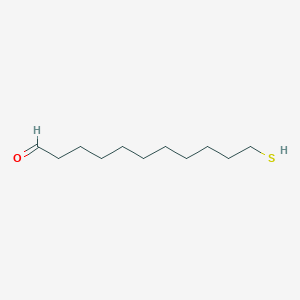
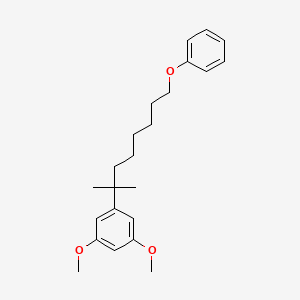
![N-({4-[(2-Aminopropyl)amino]phenyl}methyl)methanesulfonamide](/img/structure/B12560498.png)
![1,1'-[Oxybis(methylene)]bis[3,5-bis(trifluoromethyl)benzene]](/img/structure/B12560505.png)
